molecular formula C8H14O3 B8345459 Ethyl 2-(1-(hydroxymethyl)cyclopropyl)acetate

Ethyl 2-(1-(hydroxymethyl)cyclopropyl)acetate

Cat. No.: B8345459
M. Wt: 158.19 g/mol
InChI Key: PATOLOIVIHYEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-(hydroxymethyl)cyclopropyl)acetate is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

InChI

InChI=1S/C8H14O3/c1-2-11-7(10)5-8(6-9)3-4-8/h9H,2-6H2,1H3

InChI Key

PATOLOIVIHYEHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.0 g 2-[1-(hydroxymethyl)cyclopropyl]acetic acid (compound (13) was dissolved in 120 ml ethanol followed by addition of 6 drops of conc. sulfuric acid. The mixture was stirred at room temperature overnight. The mixture was concentrated partly to remove ˜40 ml ethanol and further stirred at room temperature (“rt”) for another day. The mixture was neutralized to pH˜7 (using ˜3 ml aq. saturated NaHCO3) and concentrated in vacuo. After re-dissolving in ethylacetate (200 ml), it was washed with brine (15 ml), dried and concentrated in vacuo to give a light-yellow oil (6.85 g).
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6 g
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120 mL
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Synthesis routes and methods II

Procedure details

7.1 g of crude (13) product was dissolved in 150 ml of ethanol. 1 ml of concentrated sulfuric acid was added and the solution was stirred at reflux for 2 hours. 50 ml of saturated aqueous sodium bicarbonate was added to the cooled mixture and the mixture was extracted twice with 100 ml of dichloromethane. The combined organic extracts were dried over anhydrous sodium sulfate and evaporated. The crude product was distilled at 100° C. at a reduced pressure affording a slightly yellow liquid (3.2 g).
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150 mL
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1 mL
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50 mL
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